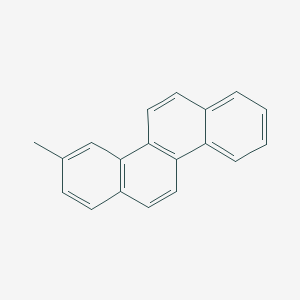

3-Methylchrysene

Description

Properties

IUPAC Name |

3-methylchrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14/c1-13-6-7-15-9-10-17-16-5-3-2-4-14(16)8-11-18(17)19(15)12-13/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIHUJWAXSZIHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC3=C2C=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074818 | |

| Record name | 3-Methylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3351-31-3 | |

| Record name | 3-Methylchrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3351-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylchrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003351313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYLCHRYSENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylchrysene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLCHRYSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1D0DVO36T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Understanding 3-Methylchrysene in Context

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methylchrysene

This compound is a methyl-substituted polycyclic aromatic hydrocarbon (PAH), a class of compounds known for their ubiquitous presence in the environment and significant toxicological profiles. As products of the incomplete combustion of organic materials, this compound and its isomers are found in fossil fuels, tobacco smoke, and grilled foods[1]. From a research and drug development perspective, understanding the specific physicochemical properties of individual PAHs like this compound is paramount. Its behavior in biological and environmental systems is dictated by its molecular structure, solubility, and reactivity. This guide provides a detailed examination of these properties, grounded in established analytical methodologies and toxicological insights, to equip researchers with the foundational knowledge required for its study. While the International Agency for Research on Cancer (IARC) classifies this compound in Group 3 as "not classifiable as to its carcinogenicity to humans," studies have demonstrated it to be a strong tumor initiator in animal models, highlighting the need for its careful characterization[2][3].

Core Physicochemical & Molecular Properties

The fundamental identity of a molecule dictates its interactions. For this compound, its non-polar, planar structure is key to its environmental persistence and biological activity. The addition of a single methyl group to the chrysene backbone subtly alters its properties compared to the parent compound, influencing its metabolic fate and carcinogenic potential.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3351-31-3 | [1][3][4] |

| Molecular Formula | C₁₉H₁₄ | [1][3] |

| Molecular Weight | 242.31 g/mol | [1][3][4] |

| Melting Point | 173.5°C | [1][5] |

| Boiling Point | 465.14°C (estimate) | [1][5] |

| Vapor Pressure | 7.61E-08 mmHg at 25°C | [1] |

| Solubility | Insoluble in water. Slightly soluble in chloroform, ethyl acetate, and heated methanol. | [5][6] |

| LogP (Octanol/Water) | 5.455 (Crippen Method) | [4] |

| Appearance | Data not specified; related isomers appear as crystalline solids. | |

| Storage Temperature | 2-8°C | [1][7] |

Causality Insight: The high melting and boiling points are characteristic of large, planar aromatic systems, resulting from strong intermolecular π-π stacking interactions. The very low water solubility and high LogP value are direct consequences of its large, non-polar hydrocarbon structure, predicting its tendency to partition into lipid-rich environments like cell membranes and adipose tissue.

Spectroscopic Characterization: The Fingerprint of a Molecule

Unambiguous identification and quantification of this compound, especially in complex mixtures, rely on a suite of spectroscopic techniques. Each method provides a unique piece of structural information, and together they form a self-validating system for analysis.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone for confirming molecular weight and fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it provides the high specificity required to distinguish this compound from its numerous isomers.

-

Expertise in Practice: In a typical GC-MS analysis, the electron ionization (EI) source fragments the molecule in a predictable manner. For this compound, the molecular ion (M⁺) peak at m/z 242 is the most abundant, confirming its molecular weight[3]. Key fragment ions, such as [M-CH₃]⁺ at m/z 227 and a peak at m/z 239, are also characteristic[3]. The choice of GC-MS is deliberate for PAH analysis; its superior resolving power is essential for separating structurally similar isomers that may co-elute in liquid chromatography[8].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the carbon-hydrogen framework. While full spectral assignment can be complex for large PAHs, ¹H and ¹³C NMR are invaluable for confirming the substitution pattern and ensuring isomeric purity of reference standards. The presence and specific chemical shift of the methyl group (¹H NMR) and the corresponding methyl carbon (¹³C NMR) are key identifiers that distinguish it from unsubstituted chrysene or other isomers[3][9].

UV-Vis Spectroscopy

The extensive conjugated π-electron system of this compound gives rise to characteristic absorption bands in the ultraviolet-visible (UV-Vis) spectrum. These spectra, while often broad, can be used for quantification and to study electronic properties. Studies have identified the characteristic α, p, and β bands (Clar's notation) in the UV-Vis spectrum of this compound, which are useful for confirming its aromatic structure[10][11].

Synthesis and Purification

Obtaining pure this compound for toxicological studies and as an analytical standard is critical. The most common synthetic route is the Mallory reaction, a photochemical oxidative cyclization of a corresponding stilbene precursor[12][13].

-

Process Overview: The synthesis typically involves the irradiation of the appropriate stilbenoid with a high-pressure mercury lamp in the presence of an oxidizing agent like iodine and air[12]. This reaction yields the cyclized chrysene backbone.

-

Trustworthiness through Purification: Post-synthesis, purification is non-negotiable. Flash chromatography is employed to separate the desired product from unreacted starting material and side products. Final purification to >99% purity, essential for use as a certified reference material, is achieved through recrystallization[7][12]. The purity is then validated using the spectroscopic methods described above, creating a self-validating loop where synthesis and analysis confirm each other.

Analytical Workflow: From Sample to Result

The analysis of this compound in environmental or biological matrices requires a robust workflow to isolate the analyte from interfering substances and quantify it accurately. The following protocol is a validated approach for solid matrices like soil or sediment.

Experimental Protocol: Quantification of this compound in Soil

-

Sample Preparation: Lyophilize (freeze-dry) the soil sample to remove water, which can interfere with extraction efficiency. Sieve the sample to ensure homogeneity.

-

Internal Standard Spiking: Accurately weigh ~5g of the dried sample into an extraction thimble. Spike the sample with a known amount of a deuterated PAH internal standard (e.g., Chrysene-d₁₂).

-

Causality: The internal standard is crucial for a self-validating system. It experiences the same potential losses as the analyte during extraction and cleanup, allowing for accurate correction and reliable quantification.

-

-

Extraction: Place the thimble in a Soxhlet apparatus and extract with a suitable solvent, such as a hexane/dichloromethane mixture, for 16-24 hours[14]. Alternatively, ultrasonic extraction can be used as a faster, though sometimes less exhaustive, method[14].

-

Choice Rationale: A non-polar to moderately polar solvent mixture is chosen to effectively solubilize the non-polar this compound from the complex soil matrix.

-

-

Concentration: Reduce the solvent volume of the extract to ~1-2 mL using a rotary evaporator.

-

Precaution: Avoid concentrating to complete dryness, as lower molecular weight PAHs can be lost due to sublimation.

-

-

Cleanup/Fractionation: Pass the concentrated extract through a silica or Florisil column to remove polar interferences. Elute the PAH fraction with a non-polar solvent.

-

Final Concentration & Analysis: Concentrate the cleaned extract under a gentle stream of nitrogen. Reconstitute in a known volume of a suitable solvent (e.g., isooctane) and analyze by GC-MS[8][15].

Visualization of Analytical Workflow

Caption: Workflow for the extraction and analysis of this compound from soil samples.

Metabolism and Toxicological Significance

This compound, like many PAHs, is not directly toxic but requires metabolic activation to exert its carcinogenic effects. This bioactivation is primarily mediated by the Cytochrome P450 (CYP) family of enzymes in the liver and other tissues[16][17].

-

Mechanism of Action: CYP enzymes, particularly from the CYP1A and CYP1B families, oxidize the aromatic rings to form epoxides. These are subsequently hydrolyzed by epoxide hydrolase to form dihydrodiols[16]. A second epoxidation of the dihydrodiol in the "bay region" of the molecule creates a highly reactive diol epoxide. This ultimate carcinogen can form stable adducts with DNA, leading to mutations and potentially initiating cancer[18]. Studies on the related 5-methylchrysene have shown that P450s 1A2 and 2C10 are key catalysts in the liver, while P450 1A1 is dominant in the lung[16][17].

-

Synergistic Effects: Research has shown that this compound can act as an aryl hydrocarbon receptor (AhR) agonist, inducing the expression of CYP enzymes[19][20]. This can lead to synergistic toxicity, where its presence enhances the metabolic activation and toxicity of other, less potent PAHs when they are present in a mixture[21]. This is a critical consideration for risk assessment of complex environmental mixtures like crude oil or tobacco smoke.

Simplified Metabolic Activation Pathway

Caption: Simplified pathway of metabolic activation for this compound.

Conclusion

This compound presents a unique profile of chemical stability and biological reactivity. Its physicochemical properties—high lipophilicity, thermal stability, and specific spectroscopic signature—define the methodologies required for its accurate analysis. The protocols for its extraction and quantification are designed to be robust and self-validating through the use of internal standards and confirmatory techniques like GC-MS. From a toxicological standpoint, its role as a potent tumor initiator and an inducer of metabolic enzymes underscores the importance of understanding its properties, not just in isolation, but also in the context of complex chemical mixtures relevant to human exposure. This guide provides the foundational, technically-grounded knowledge for professionals engaged in the research and risk assessment of this significant environmental contaminant.

References

-

Cas 3351-31-3, this compound - LookChem. [Link]

-

Hecht, S. S., Bondinell, W. E., & Hoffmann, D. (1974). Carcinogenicity of methylchrysenes. Science, 183(4121), 215-216. [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 18781, this compound. [Link]

-

Rastogi, S., & Khanna, R. K. (2009). Singlet and Doublet States UV-vis Spectrum and Electronic Properties of this compound and 4-methylchrysene in Glass Matrix. Internet Electronic Journal of Molecular Design, 8(3), 55-66. [Link]

-

Cheméo. Chrysene, 3-methyl-. [Link]

-

Böhme, T., Egeland, M., Lorentzen, M., Mady, M. F., Solbakk, M. F., Sæbø, K. S., & Jørgensen, K. B. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes. Molecules, 28(1), 237. [Link]

-

Böhme, T., Egeland, M., Lorentzen, M., Mady, M. F., Solbakk, M. F., Sæbø, K. S., & Jørgensen, K. B. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes. ResearchGate. [Link]

-

Martinez, E., Gros, M., Lacorte, S., & Barceló, D. (2004). Simplified procedures for the analysis of polycyclic aromatic hydrocarbons in water, sediments and mussels. Journal of Chromatography A, 1047(2), 181-188. [Link]

-

Rastogi, S., & Khanna, R. K. (2009). Singlet and doublet states UV-vis spectrum and electronic properties of this compound and 4-methylchrysene in glass matrix. ResearchGate. [Link]

-

Solbakk, M. F., Sæbø, K. S., Jørgensen, K. B., & Pampanin, D. M. (2023). Co-Exposure of Phenanthrene and the cyp-Inducer this compound Leads to Altered Biotransformation and Increased Toxicity in Fish Egg and Larvae. Environmental Science & Technology, 57(26), 9691–9701. [Link]

-

Solbakk, M. F., Sæbø, K. S., Jørgensen, K. B., & Pampanin, D. M. (2023). Co-Exposure of Phenanthrene and the cyp-Inducer this compound Leads to Altered Biotransformation and Increased Toxicity in Fish Egg and Larvae. ACS Publications. [Link]

-

Lim, S. K., Lee, S. H., & Lee, K. T. (2022). Polycyclic Aromatic Hydrocarbons (PAHs) Sample Preparation and Analysis in Beverages: A Review. Food Analytical Methods, 15, 1042–1061. [Link]

-

Hecht, S. S., Bondinell, W. E., & Hoffmann, D. (1974). Chrysene and methylchrysenes: presence in tobacco smoke and carcinogenicity. Journal of the National Cancer Institute, 53(4), 1121-1133. [Link]

-

U.S. Environmental Protection Agency (EPA). (1999). Method TO-13A: Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. [Link]

-

De la Torre-Roche, R., et al. (2023). Measurement of Polycyclic Aromatic Hydrocarbons (PAHs) on Indoor Materials: Method Development. ACS Omega, 8(22), 19783–19794. [Link]

-

International Agency for Research on Cancer (IARC). (1983). 1-, 2-, 3-, 4-, 5- and 6-methylchrysenes. IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans, Volume 32. [Link]

-

Zhao, L. (2023). Determination of 14 Polycyclic Aromatic Hydrocarbon Compounds in Edible Oil. Agilent Technologies. [Link]

-

Smith, C. A., Povey, A. C., & Cooper, D. P. (1996). Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes. Cancer Research, 56(2), 316-324. [Link]

-

Böhme, T., Egeland, M., Lorentzen, M., Mady, M. F., Solbakk, M. F., Sæbø, K. S., & Jørgensen, K. B. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes. MDPI. [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 19427, 5-Methylchrysene. [Link]

-

Smith, C. A., Povey, A. C., & Cooper, D. P. (1996). Metabolism of 5-Methylchrysene and 6-Methylchrysene by Human Hepatic and Pulmonary Cytochrome P450 Enzymes. AACR Journals. [Link]

-

U.S. Environmental Protection Agency (EPA). Substance Details for Chrysene, 3-methyl-. [Link]

-

Wikipedia. 5-Methylchrysene. [Link]

-

Smith, C. A., Povey, A. C., & Cooper, D. P. (1996). Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes. Penn State Research Database. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Carcinogenicity of methylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C19H14 | CID 18781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemeo.com [chemeo.com]

- 5. This compound | 3351-31-3 [chemicalbook.com]

- 6. 5-Methylchrysene - Wikipedia [en.wikipedia.org]

- 7. 3-甲基屈 BCR®, certified reference material | Sigma-Aldrich [sigmaaldrich.com]

- 8. epa.gov [epa.gov]

- 9. mdpi.com [mdpi.com]

- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Regiospecific Photochemical Synthesis of Methylchrysenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. agilent.com [agilent.com]

- 16. Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pure.psu.edu [pure.psu.edu]

- 18. aacrjournals.org [aacrjournals.org]

- 19. usbio.net [usbio.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 3-Methylchrysene: Environmental Sources, Prevalence, and Analytical Considerations

Abstract

3-Methylchrysene is a polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological concern. As a product of incomplete combustion, it is ubiquitously present in the environment, originating from both anthropogenic and natural sources. Its moderate tumor-initiating activity, stemming from its metabolic activation to DNA-damaging species, necessitates a thorough understanding of its environmental behavior and robust analytical methods for its detection. This technical guide provides a comprehensive overview of the environmental sources, prevalence, formation mechanisms, toxicological profile, and analytical methodologies for this compound, tailored for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a member of the methylated polycyclic aromatic hydrocarbon (Me-PAH) family, characterized by a chrysene backbone with a methyl group substitution at the third carbon position. Like other PAHs, it is formed during the incomplete combustion of organic materials[1]. Its presence in the environment is a direct consequence of activities such as the burning of fossil fuels, industrial processes, and the cooking of food at high temperatures[1]. The International Agency for Research on Cancer (IARC) has classified this compound as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to limited evidence[2]. However, animal studies have demonstrated its role as a moderate tumor initiator, contributing to the overall carcinogenic potential of PAH mixtures[1].

Environmental Sources and Formation Mechanisms

The primary sources of this compound are processes involving the pyrolysis of organic matter. Understanding these sources is crucial for developing strategies to mitigate human and environmental exposure.

2.1. Major Emission Sources

-

Tobacco Smoke: Cigarette smoke is a significant source of human exposure to a variety of PAHs, including methylchrysenes. The smoke from a single U.S. blended non-filter cigarette can contain approximately 6.1 ng of this compound[1].

-

Combustion of Fossil Fuels: The burning of fossil fuels in power plants, industrial furnaces, and vehicle engines releases a complex mixture of PAHs into the atmosphere.

-

Grilled and Smoked Foods: High-temperature cooking methods, such as grilling and smoking, lead to the formation of PAHs on the surface of meats and other foods[1]. The pyrolysis of fats and proteins at elevated temperatures generates a range of these compounds.

-

Industrial Processes: Various industrial activities, including coal gasification, petroleum refining, and asphalt production, are potential sources of this compound emissions.

2.2. Mechanisms of Formation

The formation of PAHs during combustion is a complex process involving the reaction of smaller hydrocarbon fragments at high temperatures. While specific pathways for this compound are not fully elucidated, the general mechanisms for PAH formation provide a foundational understanding. These include:

-

Hydrogen Abstraction/Acetylene Addition (HACA): This is a widely accepted mechanism for the growth of aromatic rings. It involves the abstraction of a hydrogen atom from an existing aromatic ring, followed by the addition of an acetylene molecule, leading to the expansion of the aromatic system.

-

Vinylacetylene Addition: Similar to HACA, this mechanism involves the addition of vinylacetylene to an aromatic radical, contributing to the formation of larger PAHs.

-

Radical Reactions: The recombination of smaller hydrocarbon radicals, such as propargyl radicals (C₃H₃), can lead to the formation of the initial aromatic rings, which then grow into larger PAH structures.

The specific precursors and reaction conditions that favor the formation of this compound over other isomers are an area of ongoing research. The presence of methyl-substituted precursors in the fuel or pyrolyzed material likely plays a role in the formation of methylated PAHs.

General pathways for the formation of PAHs, including this compound.

Environmental Prevalence

This compound is found in various environmental compartments, often in complex mixtures with other PAHs. Its prevalence is a key factor in assessing the risk of exposure to both human and ecological receptors.

| Environmental Matrix | Reported Concentration Ranges | Key Sources |

| Air | Varies significantly with location and proximity to sources. Urban and industrial areas generally have higher concentrations. | Incomplete combustion of fossil fuels, industrial emissions, and residential heating. |

| Water | Generally low ng/L to µg/L levels in surface waters. Higher concentrations can be found in industrial wastewater and urban runoff. | Atmospheric deposition, industrial effluents, and runoff from contaminated land. |

| Soil and Sediment | Can range from ng/g to µg/g in contaminated sites. | Atmospheric deposition, industrial activities, and spills of petroleum products. |

| Food | Found in grilled, smoked, and barbecued foods. For example, chrysene concentrations in grilled meat can range from 1.07-18.86 µg/kg. | Pyrolysis of fats and proteins during high-temperature cooking. |

Environmental Fate and Transport

The environmental persistence and mobility of this compound are governed by its physicochemical properties and susceptibility to various degradation processes[3].

-

Persistence: As a high molecular weight PAH, this compound is relatively persistent in the environment. Its low water solubility and high octanol-water partition coefficient (Kow) cause it to adsorb strongly to soil and sediment particles.

-

Biodegradation: Microbial degradation is a significant pathway for the removal of PAHs from the environment. Certain bacteria and fungi can metabolize chrysene and its derivatives, although the rates are generally slow for larger PAHs.

-

Photodegradation: Photolysis by sunlight can contribute to the degradation of PAHs in the atmosphere and surface waters. The effectiveness of this process depends on factors such as light intensity and the presence of other chemical species.

-

Bioaccumulation: Due to its lipophilic nature, this compound has the potential to bioaccumulate in the fatty tissues of aquatic organisms. However, many vertebrates can metabolize PAHs, which can limit their bioaccumulation potential.

Toxicological Profile and Mechanism of Carcinogenicity

The toxicity of this compound is primarily associated with its carcinogenic potential. This is a result of its metabolic activation to reactive intermediates that can bind to cellular macromolecules, most notably DNA.

5.1. Metabolic Activation

The carcinogenicity of many PAHs is dependent on their metabolic activation by cytochrome P450 enzymes. For this compound, this process involves the formation of diol epoxides, which are highly reactive electrophiles.

Metabolic activation pathway of this compound leading to DNA adduct formation.

5.2. DNA Adduct Formation and Carcinogenesis

The highly reactive diol epoxides of this compound can covalently bind to the nucleophilic sites on DNA bases, forming DNA adducts. If these adducts are not repaired by cellular DNA repair mechanisms, they can lead to mutations during DNA replication. The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can initiate the process of carcinogenesis. Studies have shown that this compound has moderate tumor-initiating activity on mouse skin[1].

Analytical Methodologies

Accurate and sensitive analytical methods are essential for the quantification of this compound in various environmental and biological matrices. The most common techniques employed are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with fluorescence detection (HPLC-FLD).

6.1. Sample Preparation

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte of interest.

-

Extraction:

-

Soil and Sediment: Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction with organic solvents such as hexane, dichloromethane, or acetone.

-

Water: Liquid-liquid extraction (LLE) with a non-polar solvent or solid-phase extraction (SPE) using C18 or other suitable sorbents[4].

-

Air: Collection on polyurethane foam (PUF) or other sorbents, followed by solvent extraction.

-

Food: Saponification to break down fats, followed by solvent extraction.

-

-

Cleanup:

-

Column Chromatography: Using silica gel or alumina to separate PAHs from other organic compounds.

-

Solid-Phase Extraction (SPE): For further purification of the extract.

-

Gel Permeation Chromatography (GPC): To remove high molecular weight interferences such as lipids.

-

6.2. Instrumental Analysis

GC-MS is a powerful technique for the separation and identification of PAHs.

Typical GC-MS Parameters:

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection to maximize sensitivity.

-

Oven Temperature Program: A temperature gradient is used to separate the PAHs based on their boiling points. For example, starting at a lower temperature (e.g., 60-80°C) and ramping up to a high temperature (e.g., 300-320°C).

-

Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. The molecular ion of this compound (m/z 242) is typically used for quantification.

HPLC-FLD is a highly sensitive and selective method for the analysis of fluorescent PAHs like this compound.

Typical HPLC-FLD Parameters:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and a polar organic solvent, such as acetonitrile or methanol.

-

Fluorescence Detector: The excitation and emission wavelengths are optimized for the specific PAH. For chrysene and its derivatives, excitation is typically around 270 nm and emission around 380 nm. Wavelength programming can be used to optimize detection for different PAHs eluting at different times.

A generalized workflow for the analysis of this compound in environmental samples.

Human Biomonitoring

Assessing human exposure to this compound can be achieved through the analysis of its metabolites in biological fluids, most commonly urine[5]. The hydroxylated metabolites of PAHs are often measured as biomarkers of exposure. While specific urinary metabolites for this compound are not as well-established as those for other PAHs like pyrene (1-hydroxypyrene), the general approach involves enzymatic hydrolysis of conjugated metabolites, followed by extraction and analysis by GC-MS or LC-MS/MS[6].

Conclusion

This compound is an environmentally prevalent PAH with moderate carcinogenic potential. Its formation during incomplete combustion leads to its widespread distribution in the air, water, soil, and food. The toxicological effects of this compound are primarily driven by its metabolic activation to DNA-reactive diol epoxides. Robust analytical methods, particularly GC-MS and HPLC-FLD, are essential for the accurate quantification of this compound in various matrices to assess human exposure and environmental contamination. Further research is needed to better quantify the prevalence of this compound in different environmental compartments, to elucidate the specific formation pathways that favor its production, and to identify specific and sensitive biomarkers for human exposure monitoring. This knowledge will be critical for developing effective risk assessment and mitigation strategies.

References

-

Hecht, S. S., Bondinell, W. E., & Hoffmann, D. (1974). Chrysene and methylchrysenes: presence in tobacco smoke and carcinogenicity. Journal of the National Cancer Institute, 53(4), 1121–1133. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2021). Analytical Method Summaries. [Link]

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Some non-heterocyclic polycyclic aromatic hydrocarbons and some related exposures. IARC monographs on the evaluation of carcinogenic risks to humans, 92, 1.

-

National Institute for Occupational Safety and Health. (n.d.). CHRYSENE. CDC Stacks. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Fast Analysis of 140 Environmental Compounds by GC/MS/MS. Retrieved from [Link]

-

MDPI. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Development and validation of a GC-MS/MS method for priority polycyclic aromatic hydrocarbons quantification in different types of water samples. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Element 2: Environmental Fate and Transport. Retrieved from [Link]

-

MDPI. (2024). Multi-Criteria Decision Analysis to Support the Remediation of Polluted Soils: A Review of Case Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). A sensitive HPLC-FLD method for the quantitative determination of 3-chloro-1,2-propanediol by pre-column fluorescence derivatization with 9-(2-Hydroxypropyl)adenine. Retrieved from [Link]

-

Delgadillo, R., et al. (2021). Analysis of urinary metabolites of polycyclic aromatic hydrocarbons in precarious workers of highly exposed occupational scenarios in Mexico. Environmental Science and Pollution Research, 28(1), 103-114. [Link]

Sources

- 1. Cas 3351-31-3,this compound | lookchem [lookchem.com]

- 2. This compound | C19H14 | CID 18781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]

- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of urinary metabolites of polycyclic aromatic hydrocarbons in precarious workers of highly exposed occupational scenarios in Mexico - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolic Activation Pathways of 3-Methylchrysene

Introduction

3-Methylchrysene (3-MeC) is a polycyclic aromatic hydrocarbon (PAH) of significant toxicological interest. As a component of tobacco smoke and various environmental pollutants, human exposure is a pressing concern.[1] Like many PAHs, 3-MeC is not intrinsically carcinogenic but requires metabolic activation to exert its genotoxic effects. This process, primarily occurring in the liver, transforms the chemically inert 3-MeC into highly reactive electrophiles capable of forming covalent adducts with cellular macromolecules, most notably DNA. These DNA adducts, if not repaired, can lead to mutations and initiate the carcinogenic process.

This technical guide provides a comprehensive overview of the metabolic activation pathways of 3-MeC, intended for researchers, scientists, and professionals in drug development. The focus is on the enzymatic processes, the key reactive intermediates, and the ultimate formation of DNA adducts. We will delve into the established "bay-region" diol-epoxide theory, explore alternative activation mechanisms, and provide detailed experimental protocols for studying these pathways in a laboratory setting.

The Preeminent Pathway: Bay-Region Diol-Epoxide Formation

The principal mechanism for the metabolic activation of many carcinogenic PAHs, including 3-MeC, is the formation of a bay-region diol-epoxide. This multi-step enzymatic process converts a chemically stable aromatic ring into a highly reactive epoxide situated in a sterically hindered "bay region" of the molecule.

Enzymatic Cascade of the Bay-Region Pathway

The transformation of 3-MeC into its ultimate carcinogenic form involves a sequential action of two key enzyme families: the Cytochrome P450 (CYP) monooxygenases and epoxide hydrolase.

-

Initial Epoxidation: The process is initiated by the CYP1A family of enzymes, particularly CYP1A1 and CYP1A2, which are highly expressed in the liver and are inducible by exposure to PAHs.[2] These enzymes catalyze the monooxygenation of the 1,2-double bond of 3-MeC to form this compound-1,2-oxide. This initial step is critical as it sets the stage for the subsequent enzymatic modifications.

-

Hydration to a Diol: The newly formed epoxide is then a substrate for microsomal epoxide hydrolase (mEH). This enzyme catalyzes the trans-addition of water to the epoxide ring, yielding (-)-trans-1,2-dihydroxy-1,2-dihydro-3-methylchrysene (3-MeC-1,2-dihydrodiol). This diol is a proximate carcinogen, meaning it is more carcinogenic than the parent compound but still requires further activation.

-

Second Epoxidation: The 3-MeC-1,2-dihydrodiol undergoes a second epoxidation, again catalyzed by CYP enzymes, on the adjacent 3,4-double bond. This reaction forms the ultimate carcinogen, this compound-1,2-diol-3,4-epoxide (3-MeCDE). The formation of this diol-epoxide is highly stereoselective.

The carcinogenicity of methylchrysenes is significantly influenced by the position of the methyl group.[3] The presence of a methyl group in the bay region can enhance the reactivity of the diol-epoxide, leading to increased carcinogenicity.

Caption: The Bay-Region Diol-Epoxide Pathway of this compound.

The Significance of the "Bay" and "Fjord" Regions

The terms "bay region" and "fjord region" are used to describe specific steric environments in PAHs. A bay region is a concave area formed by three benzene rings, while a fjord region is a more sterically hindered area formed by four or more benzene rings.[4][5] Diol-epoxides formed in these regions are particularly carcinogenic because the steric hindrance destabilizes the epoxide ring, making it more susceptible to nucleophilic attack by DNA. While the bay region is the primary site of activation for 3-MeC, the presence of the methyl group can introduce additional steric strain, potentially creating a "pseudo-fjord region" that enhances its reactivity.[6]

Alternative Activation Pathway: The Role of Aldo-Keto Reductases

While the diol-epoxide pathway is considered the major route of activation for 3-MeC, an alternative pathway involving aldo-keto reductases (AKRs) has been identified for other PAHs and may contribute to the genotoxicity of 3-MeC.

This pathway involves the oxidation of PAH trans-dihydrodiols to catechols, which can then be further oxidized to yield reactive o-quinones. These o-quinones are electrophilic and can form DNA adducts. This pathway is of particular interest as it represents a parallel route to genotoxicity that is independent of the CYP/epoxide hydrolase system.

Caption: The Aldo-Keto Reductase (AKR) Mediated Activation Pathway.

DNA Adduct Formation: The Molecular Basis of Carcinogenicity

The ultimate carcinogenic metabolites of 3-MeC, primarily the diol-epoxides, are highly electrophilic and readily react with nucleophilic sites on DNA bases. The primary targets for adduction are the exocyclic amino groups of guanine and adenine.[7] The formation of these bulky adducts distorts the DNA helix, leading to errors during DNA replication and transcription. If these adducts are not removed by cellular DNA repair mechanisms, they can result in permanent mutations in critical genes, such as tumor suppressor genes and oncogenes, thereby initiating the process of carcinogenesis.

Experimental Methodologies

The study of 3-MeC metabolic activation relies on a combination of in vitro and in vivo experimental approaches. Below are detailed protocols for two fundamental techniques in this field.

Protocol 1: In Vitro Metabolism of this compound Using Rat Liver Microsomes

This protocol provides a framework for assessing the metabolic profile of 3-MeC in a controlled in vitro system.

Objective: To determine the metabolites of 3-MeC produced by the enzymatic activity of rat liver microsomes.

Materials:

-

This compound (substrate)

-

Rat liver microsomes (from a reputable commercial source or prepared in-house)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (for HPLC analysis)

-

HPLC system with UV or fluorescence detection

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing rat liver microsomes (typically 0.5-1.0 mg/mL protein), the NADPH regenerating system, and potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

-

Initiation of Reaction: Initiate the reaction by adding 3-MeC (dissolved in a suitable solvent like DMSO, final concentration typically 1-10 µM).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). Time-course experiments can be performed to determine the rate of metabolism.

-

Quenching of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Protein Precipitation: Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial and analyze the metabolite profile by reverse-phase HPLC.[8] Metabolites are identified by comparing their retention times with those of authentic standards.

Protocol 2: ³²P-Postlabeling Assay for the Detection of 3-MeC-DNA Adducts

This highly sensitive method allows for the detection and quantification of DNA adducts, even at very low levels.[9][10][11]

Objective: To detect and quantify 3-MeC-DNA adducts in a DNA sample.

Materials:

-

DNA sample (from in vitro or in vivo experiments)

-

Micrococcal nuclease and spleen phosphodiesterase (for DNA digestion)

-

Nuclease P1 (for adduct enrichment)

-

T4 polynucleotide kinase

-

[γ-³²P]ATP (radiolabel)

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager or autoradiography film

Procedure:

-

DNA Digestion: Digest the DNA sample (typically 5-10 µg) to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides to deoxynucleosides, leaving the bulky adducts as substrates for the subsequent labeling step.

-

³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P by incubating with [γ-³²P]ATP and T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the ³²P-labeled adducts from excess [γ-³²P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC).

-

Detection and Quantification: Visualize the separated adducts using a phosphorimager or by autoradiography. Quantify the level of adducts by measuring the radioactivity in the adduct spots relative to the total amount of DNA analyzed.

Quantitative Data Summary

The following table summarizes representative quantitative data related to the metabolism and DNA adduction of methylchrysenes, providing a comparative context for 3-MeC.

| Parameter | 5-Methylchrysene | 6-Methylchrysene | This compound (projected) | Reference |

| Tumorigenicity in mouse skin | Strong | Weak | Strong | [1] |

| Formation of 1,2-diol-3,4-epoxide-DNA adducts in mouse skin (relative levels) | High | Low (approx. 20-fold lower than 5-MeC) | High (expected to be similar to 5-MeC) | [9] |

| Major metabolizing CYP enzymes (human liver) | CYP1A1, CYP1A2, CYP3A4 | CYP1A1, CYP1A2, CYP3A4 | CYP1A1, CYP1A2, CYP3A4 (inferred) | [10] |

Conclusion

The metabolic activation of this compound is a complex process involving multiple enzymatic pathways, with the formation of a bay-region diol-epoxide being the predominant route to its carcinogenic activity. The interplay of cytochrome P450 enzymes and epoxide hydrolase is central to this activation cascade, culminating in the formation of highly reactive electrophiles that form covalent adducts with DNA. Understanding these pathways is crucial for assessing the carcinogenic risk posed by 3-MeC and for developing strategies to mitigate its harmful effects. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate mechanisms of 3-MeC metabolism and genotoxicity.

References

-

Hecht, S. S., Bondinell, W. E., & Hoffmann, D. (1974). Chrysene and methylchrysenes: presence in tobacco smoke and carcinogenicity. Journal of the National Cancer Institute, 53(4), 1121–1133. [Link]

-

Melikian, A. A., LaVoie, E. J., Hecht, S. S., & Hoffmann, D. (1982). Comparative metabolic activation in mouse skin of the weak carcinogen 6-methylchrysene and the strong carcinogen 5-methylchrysene. Carcinogenesis, 3(5), 599–606. [Link]

-

Gupta, R. C. (1993). 32P-postlabelling analysis of bulky aromatic adducts. IARC scientific publications, (124), 11–23. [Link]

-

Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. Nature protocols, 2(11), 2772–2781. [Link]

-

Palackal, T. T., Lee, S. H., Harvey, R. G., Blair, I. A., & Penning, T. M. (2004). Fjord-region benzo[g]chrysene-11,12-dihydrodiol and benzo[c]phenanthrene-3,4-dihydrodiol as substrates for rat liver dihydrodiol dehydrogenase (AKR1C9). Chemical research in toxicology, 17(9), 1211–1220. [Link]

-

Phillips, D. H., Hewer, A., & Grover, P. L. (1987). Formation of DNA adducts in mouse skin treated with metabolites of chrysene. Cancer letters, 35(2), 207–214. [Link]

-

Agarwal, S. C., & Lambert, G. R. (1995). Covalent DNA adducts formed in mouse epidermis by benzo[g]chrysene. Carcinogenesis, 16(11), 2731–2737. [Link]

-

Munoz, B., & Albores, A. (2011). DNA Damage Caused by Polycyclic Aromatic Hydrocarbons: Mechanisms and Markers. In ResearchGate. [Link]

-

Jacob, J., Grimmer, G., & Schmoldt, A. (1981). Comparative Metabolism of Chrysene and 5-Methylchrysene by Rat and Rainbow Trout Liver Microsomes. PAH: Sixth International Symposium on Polynuclear Aromatic Hydrocarbons, 427-436. [Link]

-

Thermo Fisher Scientific - IN. (n.d.). Thawing and Incubating Human and Animal Liver Microsomes. Retrieved from [Link]

-

Not Vot. (2017, April 27). What is Fjord Region? Chemistry Stack Exchange. [Link]

-

Agarwal, S. C., Harvey, R. G., & Lambert, G. R. (1995). In vitro reaction with DNA of the fjord-region diol epoxides of benzo[g]chrysene and benzo[c]phenanthrene as studied by 32P-postlabeling. Chemical research in toxicology, 8(4), 591–599. [Link]

-

Amin, S., Hecht, S. S., & Hoffmann, D. (1987). Comparative tumorigenicity of dimethylchrysenes in mouse skin. Cancer research, 47(24 Pt 1), 6543–6546. [Link]

-

Gu, J., & Weng, Y. (2001). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current drug metabolism, 2(4), 305–331. [Link]

-

Boogaard, P. J. (2016). F.1 Bay- and fjord-regions in a polycyclic aromatic hydrocarbon. In ResearchGate. [Link]

-

protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]

-

Jacob, J., Schmoldt, A., & Grimmer, G. (1982). Metabolism of 3-hydroxychrysene by rat liver microsomal preparations. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 363(8), 903–910. [Link]

-

Sørensen, L., Grøsvik, B. E., Pampanin, D. M., et al. (2023). Co-Exposure of Phenanthrene and the cyp-Inducer this compound Leads to Altered Biotransformation and Increased Toxicity in Fish Egg and Larvae. Environmental Science & Technology, 57(30), 11022–11031. [Link]

-

Sørensen, L., Grøsvik, B. E., Pampanin, D. M., et al. (2023). Co-Exposure of Phenanthrene and the cyp-Inducer this compound Leads to Altered Biotransformation and Increased Toxicity in Fish Egg and Larvae. Environmental science & technology, 57(30), 11022–11031. [Link]

-

Guengerich, F. P. (2012). Multi-step oxidations catalyzed by cytochrome P450 enzymes: Processive vs. distributive kinetics and the issue of carbonyl oxidation in chemical mechanisms. The Journal of biological chemistry, 287(49), 41566–41574. [Link]

-

Kandel, Y., & Guengerich, F. P. (2019). Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1. The Journal of biological chemistry, 294(40), 14614–14626. [Link]

-

Pataki, J., Lee, H., & Harvey, R. G. (1983). Carcinogenic metabolites of 5-methylchrysene. Carcinogenesis, 4(4), 399–402. [Link]

-

Abel, E. L., Angel, J. M., Kiguchi, K., & DiGiovanni, J. (2004). Molecular Mechanisms of Mouse Skin Tumor Promotion. International journal of molecular sciences, 5(6), 385–407. [Link]

-

Bisswanger, H. (2014). Enzyme Kinetics: Principles and Methods, 3rd, Enlarged and Improved Edition. Wiley. [Link]

-

Agarwal, S. C., & Lambert, G. R. (1995). Covalent DNA adducts formed in mouse epidermis by benzo[g]chrysene. Carcinogenesis, 16(11), 2731–2737. [Link]

-

Sydnes, M. O., & Jørgensen, K. B. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes. Molecules (Basel, Switzerland), 27(24), 8963. [Link]

Sources

- 1. Detection of multiple polycyclic aromatic hydrocarbon-DNA adducts by a high-performance liquid chromatography-32P-postlabeling method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Co-Exposure of Phenanthrene and the cyp-Inducer this compound Leads to Altered Biotransformation and Increased Toxicity in Fish Egg and Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative tumorigenicity of dimethylchrysenes in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Fjord-region Benzo[g]chrysene-11,12-dihydrodiol and Benzo[c]phenanthrene-3,4-dihydrodiol as Substrates for Rat Liver Dihydrodiol Dehydrogenase (AKR1C9): Structural Basis for Stereochemical Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 8. academic.oup.com [academic.oup.com]

- 9. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 32P-postlabelling analysis of bulky aromatic adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Double-Edged Sword: A Technical Guide to the Isomeric Activity of 3-Methylchrysene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the biological activities of 3-methylchrysene and its isomers, a class of polycyclic aromatic hydrocarbons (PAHs) of significant interest due to their differential carcinogenic and mutagenic profiles. As environmental contaminants, primarily originating from the incomplete combustion of organic materials, understanding the structure-activity relationships of these isomers is paramount for toxicological risk assessment and the development of potential mitigative strategies. This document moves beyond a mere recitation of facts to provide a causal analysis of the experimental methodologies and mechanistic underpinnings that dictate the biological fate of these compounds.

The Isomeric Landscape of Methylchrysene: A Tale of Six Molecules

Chrysene, a four-ring aromatic hydrocarbon, can be methylated at six distinct positions, giving rise to a family of isomers with markedly different biological properties. The position of a single methyl group dramatically alters the molecule's interaction with metabolic enzymes and DNA, a classic example of structure-activity relationships dictating toxicological outcomes.

The six isomers of methylchrysene are:

-

1-Methylchrysene

-

2-Methylchrysene

-

This compound

-

4-Methylchrysene

-

5-Methylchrysene

-

6-Methylchrysene

Among these, 5-methylchrysene stands out as a potent carcinogen, while this compound and 6-methylchrysene are recognized as strong tumor initiators but weak carcinogens.[1] The remaining isomers generally exhibit moderate to weak activity.[1] This guide will delve into the molecular mechanisms responsible for these observed differences, with a particular focus on the metabolic activation, DNA adduction, and mutagenic potential of this compound in the context of its isomeric counterparts.

Metabolic Activation: The Genesis of Genotoxicity

The carcinogenicity of methylchrysenes is not an intrinsic property of the parent compounds but rather a consequence of their metabolic activation into highly reactive electrophiles. This bioactivation is a multi-step process primarily mediated by the cytochrome P450 (CYP) family of enzymes.[2] The consensus pathway involves the formation of diol epoxides, which are the ultimate carcinogenic metabolites capable of covalently binding to DNA.

The metabolic activation cascade can be visualized as follows:

Metabolic activation of methylchrysene isomers.

The "bay region" theory is central to understanding the varying carcinogenicity of these isomers. This theory posits that diol epoxides with an epoxide ring in a sterically hindered "bay region" of the molecule are particularly carcinogenic. For 5-methylchrysene, the methyl group is located in the same bay region as the diol epoxide, which is thought to enhance its carcinogenicity.[3]

The specific CYP enzymes involved in the metabolism of methylchrysenes include CYP1A1, CYP1A2, CYP1B1, and CYP3A4.[4][5][6] Studies have shown that in the human liver, CYP1A2 and CYP2C10 are key catalysts for the metabolic activation of 5- and 6-methylchrysene, while CYP1A1 plays a more significant role in the lungs.[4][5]

DNA Adduct Formation: The Molecular Scar of Genotoxicity

The ultimate carcinogenic metabolites, the diol epoxides, are highly electrophilic and readily react with nucleophilic sites on DNA, forming stable covalent adducts. These adducts represent a form of DNA damage that, if not repaired, can lead to mutations during DNA replication.

The primary sites of adduction for many PAH diol epoxides, including those of methylchrysenes, are the exocyclic amino groups of guanine and adenine.[3][7][8][9] For 5-methylchrysene, the major DNA adducts are formed through the reaction of its diol epoxide with the N² position of deoxyguanosine.[10]

The formation and persistence of these DNA adducts are critical determinants of carcinogenic potential. The level of DNA adducts formed from the highly carcinogenic 5-methylchrysene is significantly greater than that from the weakly carcinogenic 6-methylchrysene.[3] While direct experimental data on the specific DNA adducts of this compound are less abundant in the literature, it is mechanistically plausible that its diol epoxide also forms adducts primarily with purine bases.

Mutagenicity Profile: A Correlate of Carcinogenic Potential

The mutagenic potential of the methylchrysene isomers, often assessed using the Ames test (a bacterial reverse mutation assay), generally correlates with their carcinogenic activity. The Ames test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium.[11][12] A mutagenic compound can cause a reverse mutation in the histidine operon, restoring the bacteria's ability to synthesize histidine and thus allowing them to grow.

Studies have shown that 5-methylchrysene and 4-methylchrysene are mutagenic in the Ames test in the presence of a metabolic activation system (S9 fraction from rat liver), while 2- and this compound show weaker mutagenic responses.[1] The diol epoxides of 5-methylchrysene are highly mutagenic, whereas the diol epoxides of the weak carcinogen 6-methylchrysene are not mutagenic at similar concentrations.[13]

Table 1: Comparative Biological Activity of Methylchrysene Isomers

| Isomer | Tumor Initiating Activity (Mouse Skin) | Carcinogenicity (Mouse Skin) | Mutagenicity (Ames Test with S9) |

| 1-Methylchrysene | Moderate | Weak or inactive | Not specified |

| 2-Methylchrysene | Moderate | Weak or inactive | Weakly positive[1] |

| This compound | Strong | Weak or inactive | Weakly positive[1] |

| 4-Methylchrysene | Moderate | Weak or inactive | Positive[1] |

| 5-Methylchrysene | Strong | Strong | Mutagenic[1] |

| 6-Methylchrysene | Strong | Weak or inactive | Non-mutagenic diol epoxides[13] |

Experimental Protocols: Methodologies for Assessing Biological Activity

The following sections provide detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of methylchrysene isomers.

Ames Test (Bacterial Reverse Mutation Assay)

This in vitro assay is a standard for assessing the mutagenic potential of chemical compounds.[11][14]

Objective: To determine if a methylchrysene isomer or its metabolites can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

-

Test compound (methylchrysene isomer) dissolved in a suitable solvent (e.g., DMSO)

-

S9 fraction from Aroclor 1254-induced rat liver for metabolic activation

-

Cofactor solution (NADP, glucose-6-phosphate)

-

Molten top agar containing a trace amount of histidine and biotin

-

Minimal glucose agar plates

Procedure:

-

Preparation of Tester Strains: Inoculate the tester strains into nutrient broth and incubate overnight to obtain a dense culture.

-

Metabolic Activation: Prepare the S9 mix by combining the S9 fraction with the cofactor solution. Keep on ice.

-

Exposure: In a sterile tube, add the following in order:

-

0.1 mL of the tester strain culture

-

0.1 mL of the test compound solution at various concentrations

-

0.5 mL of the S9 mix (for assays with metabolic activation) or buffer (for assays without)

-

-

Pre-incubation: Incubate the mixture at 37°C for 20-30 minutes with gentle shaking.

-

Plating: Add 2 mL of molten top agar to the tube, vortex briefly, and pour the mixture onto the surface of a minimal glucose agar plate.

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a positive mutagenic response.

Mouse Skin Carcinogenesis Assay (Initiation-Promotion Protocol)

This in vivo assay is a widely used model to evaluate the tumor-initiating and promoting potential of chemicals.[15][16]

Objective: To assess the ability of a methylchrysene isomer to initiate tumor formation on mouse skin.

Materials:

-

Female SENCAR or CD-1 mice (6-8 weeks old)

-

Test compound (methylchrysene isomer) dissolved in acetone

-

Tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) dissolved in acetone

-

Electric clippers

Procedure:

-

Acclimation and Shaving: Acclimate the mice for at least one week. Two days before initiation, shave the dorsal skin of the mice.

-

Initiation: Apply a single topical dose of the methylchrysene isomer in acetone to the shaved area of each mouse. Control groups should receive acetone alone.

-

Promotion: One to two weeks after initiation, begin the promotion phase. Apply a solution of TPA in acetone to the same area twice weekly for 20-25 weeks.

-

Observation and Data Collection:

-

Observe the mice weekly for the appearance of skin papillomas.

-

Record the number of tumors per mouse and the percentage of mice with tumors.

-

Tumors are typically counted when they reach a diameter of at least 1 mm and persist for at least two weeks.

-

-

Histopathological Analysis: At the end of the study, euthanize the mice and collect skin tumors for histopathological examination to confirm the diagnosis of papillomas and identify any progression to squamous cell carcinomas.

Mouse skin carcinogenesis assay workflow.

³²P-Postlabeling Assay for DNA Adducts

This highly sensitive method is used to detect and quantify bulky DNA adducts.[4][5][6][17]

Objective: To measure the levels of DNA adducts in the skin of mice treated with a methylchrysene isomer.

Materials:

-

DNA isolation kit

-

Micrococcal nuclease and spleen phosphodiesterase

-

Nuclease P1

-

T4 polynucleotide kinase

-

[γ-³²P]ATP

-

Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates

-

Phosphorimager or autoradiography film

Procedure:

-

DNA Isolation: Isolate DNA from the skin tissue of mice treated with the methylchrysene isomer.

-

Enzymatic Digestion: Digest the DNA to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the adducted nucleotides by digesting the normal nucleotides to deoxynucleosides with nuclease P1.

-

³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

TLC Separation: Separate the ³²P-labeled adducted nucleotides by multidirectional chromatography on PEI-cellulose TLC plates.

-

Detection and Quantification: Detect the radioactive adduct spots using a phosphorimager or by autoradiography. Quantify the adduct levels by measuring the radioactivity in the adduct spots and relating it to the total amount of DNA analyzed.

Conclusion: A Framework for Understanding and Future Directions

The study of this compound and its isomers provides a compelling case study in the principles of chemical carcinogenesis and the importance of structure-activity relationships. The position of a single methyl group profoundly influences metabolic activation, the nature and extent of DNA adduct formation, and ultimately, the mutagenic and carcinogenic potential of the molecule. While 5-methylchrysene serves as a potent archetype of a bay-region-activated PAH, the strong tumor-initiating yet weak carcinogenic activity of 3- and 6-methylchrysene highlights the nuanced interplay of factors that govern the progression from initiation to malignancy.

For researchers and drug development professionals, this understanding is critical. It informs the toxicological evaluation of complex mixtures containing PAHs and provides a rational basis for the design of safer chemicals. Furthermore, the detailed experimental protocols outlined in this guide offer a robust framework for the continued investigation of the biological activities of these and other environmental contaminants. Future research should aim to further elucidate the specific DNA adduct profiles of the less-studied methylchrysene isomers, such as this compound, and to explore the cellular repair mechanisms that respond to these forms of DNA damage. A deeper understanding of these processes will undoubtedly contribute to more accurate risk assessments and the development of novel strategies for cancer prevention.

References

-

Cheung, Y. L., Gray, T. J., & Ioannides, C. (1993). Mutagenicity of chrysene, its methyl and benzo derivatives, and their interactions with cytochromes P-450 and the Ah-receptor; relevance to their carcinogenic potency. Toxicology, 81(1), 69–86. [Link]

-

Koehl, W. H., Amin, S., Hecht, S. S., & Guengerich, F. P. (1996). Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes. Cancer Research, 56(2), 316–324. [Link]

-

Page, J. E., Szeliga, J., Amin, S., Hecht, S. S., & Dipple, A. (1997). Characterization of DNA adducts formed by the four configurationally isomeric 5,6-dimethylchrysene 1,2-dihydrodiol 3,4-epoxides. Chemical Research in Toxicology, 10(4), 378–385. [Link]

-

Mao, B., Gu, Z., Gorin, A., Chen, J., & Geacintov, N. E. (1995). Site-specific Adducts Derived From the Binding of anti-5-methylchrysene Diol Epoxide Enantiomers to DNA: Synthesis and Characteristics. Journal of Molecular Biology, 254(5), 869-883. [Link]

-

Reddy, M. V., & Randerath, K. (1994). Separation of 32P-postlabeled DNA adducts of polycyclic aromatic hydrocarbons and nitrated polycyclic aromatic hydrocarbons by HPLC. Chemical Research in Toxicology, 7(4), 503–510. [Link]

-

Giles, A. S., Seidel, A., & Phillips, D. H. (1995). Covalent DNA adducts formed in mouse epidermis by benzo[g]chrysene. Carcinogenesis, 16(11), 2759–2764. [Link]

-

Melikian, A. A., Leszczynska, J. M., Hecht, S. S., & Hoffmann, D. (1985). Comparative metabolic activation in mouse skin of the weak carcinogen 6-methylchrysene and the strong carcinogen 5-methylchrysene. Cancer Research, 45(12 Pt 1), 6406–6412. [Link]

-

Hecht, S. S., LaVoie, E. J., Bedenko, V., Pingaro, L., Katayama, S., Hoffmann, D., ... & Bendich, A. (1986). Synthesis of 6-methylchrysene-1,2-diol-3,4-epoxides and comparison of their mutagenicity to 5-methylchrysene-1,2-diol-3,4-epoxides. Carcinogenesis, 7(12), 2067–2070. [Link]

-

Abel, E. L., Angel, J. M., Ura, H., & DiGiovanni, J. (2004). SOP: DMBA/TPA-induced multi-step skin carcinogenesis protocol (C57BL6/N). Nature Protocols, -1, 1-6. [Link]

-

Grover, P. L., & Sims, P. (1983). Metabolic activation of chrysene by hamster embryo cells: evidence for the formation of a 'bay-region' diol-epoxide-N2-guanine adduct in RNA. Carcinogenesis, 4(9), 1153–1158. [Link]

-

Smith, T. J., Guo, Z., Guengerich, F. P., & Yang, C. S. (1996). Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes. Cancer Research, 56(2), 316-324. [Link]

-

Guengerich, F. P., & Chun, Y. J. (2002). Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes. Cancer Research, 62(15), 4295-4301. [Link]

-

Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29–60. [Link]

-

Wang, Z. Y., Agarwal, R., Bickers, D. R., & Mukhtar, H. (1991). Protection against polycyclic aromatic hydrocarbon-induced skin tumor initiation in mice by green tea polyphenols. Carcinogenesis, 12(8), 1527–1530. [Link]

-

Geacintov, N. E., Broyde, S., Buterin, T., Naegeli, H., & Wu, M. (2017). DNA Adduct Structure–Function Relationships: Comparing Solution with Polymerase Structures. Chemical Research in Toxicology, 30(1), 187–205. [Link]

-

Coombs, M. M., Dixon, C., & Kissonerghis, A. M. (1976). Evaluation of the mutagenicity of compounds of known carcinogenicity, belonging to the benz[a]anthracene, chrysene, and cyclopenta[a]phenanthrene series, using Ames's test. Cancer Research, 36(12), 4525–4529. [Link]

-

Singh, R., & Farmer, P. B. (2006). 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC. Nature Protocols, 1(4), 1812–1824. [Link]

-

Luch, A., & Baird, W. M. (2005). Formation of PheT through diol epoxide pathways in the metabolism of.... ResearchGate. [Link]

-

Verheyen, G. R., & Van Gompel, J. (2017). Testing the Mutagenicity Potential of Chemicals. Journal of Genetics and Genome Research, 4(1), 029. [Link]

-

Flückiger-Isler, S., Kamber, M., & Gocke, E. (2004). Assessment of the performance of the Ames IITM assay: a collaborative study with 19 coded compounds. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 558(1-2), 181–197. [Link]

-

Abel, E. L., Angel, J. M., Kiguchi, K., & DiGiovanni, J. (2009). Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications. Nature Protocols, 4(9), 1350–1362. [Link]

-

Shiflett, A. (2020, July 13). Ames test ( Technique to determine mutagenic potential) [Video]. YouTube. [Link]

-

N/A. (2017, June 2). SOP: DMBA/TPA-induced multi-step skin carcinogenesis protocol (FvB). protocols.io. [Link]

-

Honma, M. (2020). Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association. Genes and Environment, 42(1), 1-13. [Link]

-

Szarapińska-Kwaszewska, J., Sobiś, M., Dudkiewicz, B., Nawrot, E., Różalska, M., Bakuniak, E., & Mikucki, J. (1988). Studies on mutagenicity of new chemical compounds using bacterial Ames test. Genetica Polonica, 29(3-4), 337-343. [Link]

-

Melikian, A. A., Hecht, S. S., Hoffmann, D., & Pataki, J. (1984). Identification of the major adducts formed by reaction of 5-methylchrysene anti-dihydrodiol-epoxides with DNA in vitro. Cancer Letters, 25(2), 117–125. [Link]

-

Xue, W., & Warshawsky, D. (2005). Metabolic activation of polycyclic and heterocyclic aromatic hydrocarbons and DNA damage: a review. Toxicology and Applied Pharmacology, 206(1), 73–93. [Link]

-

Flückiger-Isler, S., Kamber, M., & Gocke, E. (2004). Assessment of the performance of the Ames II assay: a collaborative study with 19 coded compounds. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 558(1-2), 181-197. [Link]

-

Nordqvist, M., Thakker, D. R., Vyas, K. P., Yagi, H., Levin, W., Ryan, D. E., ... & Jerina, D. M. (1981). Metabolism of chrysene and phenanthrene to bay-region diol epoxides by rat liver enzymes. Molecular Pharmacology, 19(1), 168–178. [Link]

-

Melikian, A. A., Leszczynska, J. M., Hecht, S. S., & Hoffmann, D. (1983). 5-Methylchrysene metabolism in mouse epidermis in vivo, diol epoxide--DNA adduct persistence, and diol epoxide reactivity with DNA as potential factors influencing the predominance of 5-methylchrysene-1,2-diol-3,4-epoxide--DNA adducts in mouse epidermis. Carcinogenesis, 4(7), 843–849. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 9, 2026, from [Link]

-

Phillips, D. H., & Arlt, V. M. (2014). 32P-Postlabelling analysis of DNA adducts. Methods in Molecular Biology, 1105, 125–139. [Link]

-

Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. Nature Protocols, 2(11), 2772–2781. [Link]

-

Reddy, M. V., & Randerath, K. (1987). 32P-postlabeling analysis of bulky aromatic adducts. Carcinogenesis, 8(1), 23–30. [Link]

-

Dipple, A., Pigott, M. A., Moschel, R. C., & Costantino, N. (1983). Evidence that binding of 7,12-dimethylbenz[a]anthracene to DNA in mouse embryo cell cultures results in extensive substitution of both adenine and guanine residues. Cancer Research, 43(9), 4132–4135. [Link]

-

Dipple, A., & Hayes, J. A. (1989). Characterization of 5-methylchrysene-1,2-dihydrodiol-3,4-epoxide-DNA Adducts. Carcinogenesis, 10(6), 1109–1114. [Link]

-

Slaga, T. J., Klein-Szanto, A. J., Fischer, S. M., Weeks, C. E., Nelson, K., & Major, S. (1980). Multistage chemical carcinogenesis in mouse skin. Progress in Cancer Research and Therapy, 17, 113–130. [Link]

-

Reddy, A. P., & Randerath, K. (1992). Standardization of the 32 P-postlabeling assay for polycyclic aromatic hydrocarbon-DNA adducts. Carcinogenesis, 13(6), 1037–1045. [Link]

Sources

- 1. Mutagenicity of chrysene, its methyl and benzo derivatives, and their interactions with cytochromes P-450 and the Ah-receptor; relevance to their carcinogenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C19H14 | CID 18781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Characterization of 5-methylchrysene-1,2-dihydrodiol-3,4-epoxide-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Site-specific adducts derived from the binding of anti-5-methylchrysene diol epoxide enantiomers to DNA: synthesis and characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 10. Identification of the major adducts formed by reaction of 5-methylchrysene anti-dihydrodiol-epoxides with DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biotoxicity.com [biotoxicity.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Multistage chemical carcinogenesis in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. clinmedjournals.org [clinmedjournals.org]

- 15. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MiTO [mito.dkfz.de]

- 17. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methylchrysene: Occurrence, Analysis, and Toxicological Significance in Tobacco Smoke and Airborne Particulates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylchrysene, a member of the polycyclic aromatic hydrocarbon (PAH) class, is a product of incomplete combustion of organic materials. Its presence in tobacco smoke and urban airborne particulate matter raises significant toxicological concerns. This technical guide provides an in-depth exploration of the formation, occurrence, and analysis of this compound in these complex matrices. We will delve into the causality behind state-of-the-art analytical methodologies, from sample collection and preparation to final chromatographic separation and mass spectrometric detection. This document is intended to serve as a critical resource for researchers engaged in environmental health, toxicology, and drug development by providing both foundational knowledge and detailed, field-proven experimental protocols.

Introduction: The Significance of this compound

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds comprised of two or more fused aromatic rings. They are ubiquitous environmental contaminants formed during the incomplete combustion of organic matter, including fossil fuels and tobacco.[1] Among the myriad of PAHs, methylated derivatives such as this compound are of particular interest due to their carcinogenic potential.[2]

This compound (C₁₉H₁₄, Molar Mass: 242.31 g/mol ) is one of six methyl isomers of chrysene.[3] While the International Agency for Research on Cancer (IARC) has classified this compound in Group 3 ("Not classifiable as to its carcinogenicity to humans"), this classification reflects a lack of sufficient human data, not a definitive absence of risk.[4][5] Indeed, studies on mouse skin have demonstrated that this compound possesses moderate tumor-initiating activity, and there is limited evidence for its carcinogenicity in experimental animals.[2][6] Its isomer, 5-methylchrysene, is a potent carcinogen, highlighting the critical role of molecular geometry in the toxicity of this compound class.[3][6] Given its established presence in known human carcinogens like tobacco smoke, understanding its formation and accurately quantifying its levels in various environmental media is paramount for human health risk assessment.[1][7]